molecular formula C10H15N5O2 B7412031 3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one

3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one

Cat. No.: B7412031
M. Wt: 237.26 g/mol
InChI Key: JXSWAMFPZHQRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one is a heterocyclic compound that contains a triazole ring and a piperazine ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the “click chemistry” approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring . The piperazine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of green chemistry principles, such as using environmentally friendly solvents and catalysts, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one is unique due to the presence of both the triazole and piperazine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-propyl-4-(2H-triazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-2-3-8-9(16)11-4-5-15(8)10(17)7-6-12-14-13-7/h6,8H,2-5H2,1H3,(H,11,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSWAMFPZHQRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NCCN1C(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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